![molecular formula C10H10FN3S B1300797 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole CAS No. 306744-28-5](/img/structure/B1300797.png)
3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole ring, which is a known core structure for potential drugs due to its broad biological and pharmacological activities. This particular compound is a triazole-based COX-2 inhibitor, which means it selectively inhibits the cyclooxygenase-2 enzyme involved in inflammation and pain .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of starting compounds that are functionalized to create the desired triazole product. For instance, a study used 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize various derivatives, which were then characterized by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies . Although the exact synthesis of "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole" is not detailed in the provided papers, similar synthetic routes and characterization methods are likely employed.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be determined using X-ray diffraction techniques. For example, the crystal structure of a related compound was analyzed, revealing the planarity of the triazole ring and its dihedral angles with adjacent benzene rings . The molecular structure is further supported by various non-covalent interactions such as hydrogen bonds and pi-pi stacking interactions .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and the formation of Schiff bases, to yield a diverse range of compounds with potential biological activities . The reactivity of the triazole ring allows for the introduction of different substituents, which can significantly alter the compound's biological properties and toxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties and the overall reactivity of the compound. The crystal structure of a related compound, determined at 150 K, showed that the crystal packing is stabilized by weak hydrogen and chalcogen bonds, as well as unorthodox non-covalent interactions . These interactions are crucial for the supramolecular self-assembly in the crystalline state and can impact the solubility and melting point of the compound.
Wissenschaftliche Forschungsanwendungen
Diuretic Activity
Triazole derivatives, including those structurally related to "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole", have been studied for their potential biological activities, notably as diuretics. Research indicates that the introduction of substituents such as 4-fluorobenzyl into the 1,2,4-triazole structure can affect diuretic activity, with some compounds showing moderate to high effects. This suggests a promising avenue for the development of new diuretic substances (Kravchenko, 2018).
Antiproliferative Activity
A significant application of triazole derivatives is in the field of cancer research. For instance, a study on 5,6-diaryl-1,2,4-triazines hybrids, closely related to the specified compound, revealed that these compounds could act as potent apoptosis inducers against various cancer cell lines, highlighting their potential as anticancer agents (Fu et al., 2017).
Herbicidal Activity
The synthesis of triazole derivatives has also shown significant herbicidal activity, indicating their potential use in agricultural applications. Specifically, compounds with the 4-fluorobenzyl moiety have demonstrated excellent inhibitory activity against certain plant species, showcasing their utility in developing new herbicides (Liu et al., 2012).
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-14-7-12-13-10(14)15-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGGEAHIPXWND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358154 |
Source


|
| Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |
CAS RN |
306744-28-5 |
Source


|
| Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

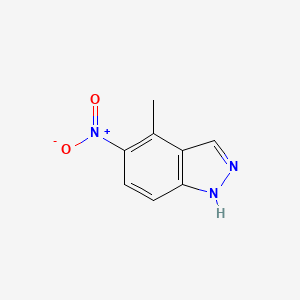
![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)
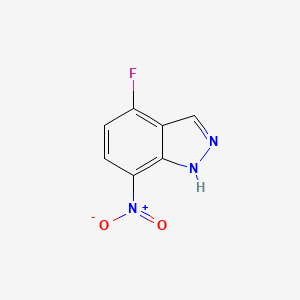
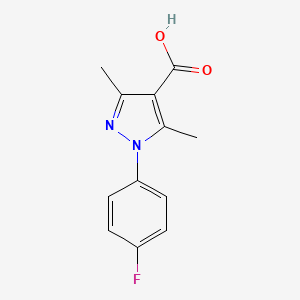
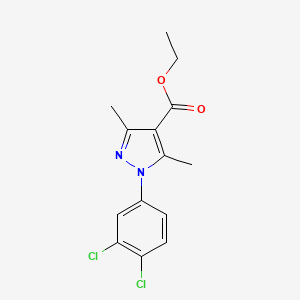
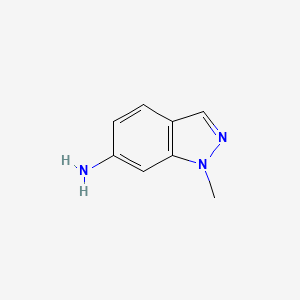
![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)
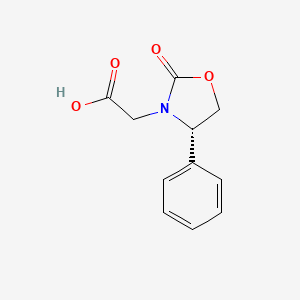
![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)
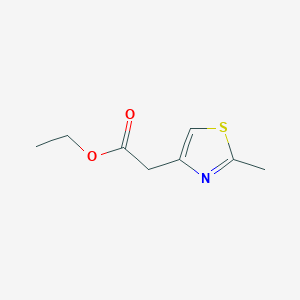
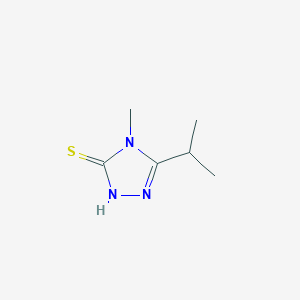
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)
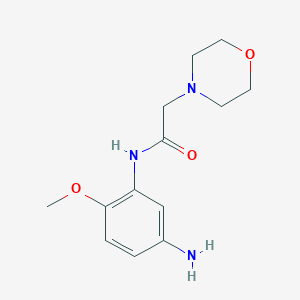
![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)